![molecular formula C18H13N3O3 B2919895 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide CAS No. 922043-73-0](/img/structure/B2919895.png)
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that is found naturally in various plants and can also be synthesized . It has a wide range of biological and pharmacological applications, making it a potential natural drug lead compound .
Synthesis Analysis
Benzofuran rings can be constructed using several methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, benzofuran substituted chalcone compounds have been developed and utilized as anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures .Scientific Research Applications
Antibacterial Activity
Benzofuran derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . This makes them a promising avenue for the development of new antibacterial agents .
Antitumor Activity
Benzofuran compounds have shown strong antitumor activity . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities . This suggests that the compound could potentially be used in cancer treatment.
Anti-Oxidative Activity
Benzofuran derivatives have been found to possess anti-oxidative properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress.
Antiviral Activity
Some benzofuran compounds have shown antiviral activity . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity . This suggests potential applications of the compound in antiviral therapy.
Cytotoxic Properties
The compound has been tested for its cytotoxic properties on human cancer cells and healthy cells . Understanding these properties can help in the development of targeted cancer therapies.
Inhibition of AKT Signaling Pathway
In vitro testing has shown that some benzofuran derivatives can successfully inactivate the serine-threonine kinase (AKT) signaling pathway, which plays a key role in the survival and proliferation of cancer cells .
Drug Development
Due to their wide range of biological and pharmacological applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . They are considered potential natural drug lead compounds .
Synthesis of Complex Benzofuran Derivatives
The compound can be used in the synthesis of complex benzofuran derivatives . These derivatives can be difficult to prepare, but they have a wide range of potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that HMS3498O05 may interact with a variety of cellular targets involved in these processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that HMS3498O05 might interact with its targets, leading to inhibition of cell growth and proliferation.
Biochemical Pathways
Given the broad range of biological activities associated with benzofuran compounds , it’s likely that HMS3498O05 affects multiple biochemical pathways
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing
Result of Action
Given the reported biological activities of benzofuran compounds , it’s plausible that HMS3498O05 may lead to inhibition of cell growth and proliferation, potentially through interaction with various cellular targets.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on developing new therapeutic agents and improving the bioavailability of these compounds .
properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNTCYFACITSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.